molecular formula C8H16 B031399 Cyclopentane, 1,2,4-trimethyl-, trans,cis- CAS No. 16883-48-0

Cyclopentane, 1,2,4-trimethyl-, trans,cis-

Cat. No.: B031399
CAS No.: 16883-48-0
M. Wt: 112.21 g/mol
InChI Key: PNUFYSGVPVMNRN-HTQZYQBOSA-N
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Description

Cyclopentane, 1,2,4-trimethyl-, trans,cis- is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclopentane, where three hydrogen atoms are replaced by methyl groups at positions 1, 2, and 4. This compound exists in different stereoisomeric forms due to the spatial arrangement of the methyl groups. The trans,cis- form indicates that the methyl groups at positions 1 and 2 are on opposite sides, while the methyl group at position 4 is on the same side as the methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane, 1,2,4-trimethyl-, trans,cis- can be synthesized through various chemical reactions. One common method involves the cyclization of isoprene derivatives under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired stereoisomeric form is obtained .

Industrial Production Methods

In industrial settings, the production of cyclopentane, 1,2,4-trimethyl-, trans,cis- often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1,2,4-trimethyl-, trans,cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentane, 1,2,4-trimethyl-, trans,cis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane, 1,2,4-trimethyl-, trans,cis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopentane, 1,2,4-trimethyl-, trans,cis- can be compared with other similar compounds, such as:

  • Cyclopentane, 1,2,4-trimethyl-, cis,cis-
  • Cyclopentane, 1,2,4-trimethyl-, trans,trans-
  • Cyclohexane derivatives with similar substitution patterns

The uniqueness of cyclopentane, 1,2,4-trimethyl-, trans,cis- lies in its specific stereoisomeric form, which can influence its chemical reactivity and interactions with other molecules .

Properties

CAS No.

16883-48-0

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(1R,2R)-1,2,4-trimethylcyclopentane

InChI

InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1

InChI Key

PNUFYSGVPVMNRN-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@H]1C)C

SMILES

CC1CC(C(C1)C)C

Canonical SMILES

CC1CC(C(C1)C)C

physical_description

Liquid;  [Sigma-Aldrich MSDS]

Pictograms

Flammable

Synonyms

(1α,2β,4α)-1,2,4-Trimethyl-cyclopentane;  1-trans-2-cis-4-Trimethylcyclopentane;  trans-1,2,cis-1,4-1,2,4-Trimethyl-cyclopentane;  trans,cis-1,2,4-Trimethylcyclopentane

Origin of Product

United States

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